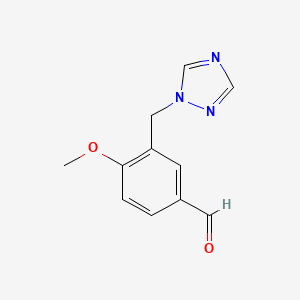

4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde

描述

4-Methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the para position and a 1,2,4-triazole-substituted methyl group at the meta position. Its synthesis typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, though specific protocols for this compound are less documented in the provided evidence.

属性

IUPAC Name |

4-methoxy-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11-3-2-9(6-15)4-10(11)5-14-8-12-7-13-14/h2-4,6-8H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODIKHACWIKOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution via Halogenated Precursors

A widely employed strategy involves the nucleophilic substitution of halogenated benzaldehyde derivatives with 1H-1,2,4-triazole. This method mirrors the synthesis of structurally analogous compounds, such as 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, which is prepared via reaction of 4-(bromomethyl)benzaldehyde with 1H-1,2,4-triazole in acetone under basic conditions.

Reaction Mechanism and Conditions

The reaction proceeds through an SN2 mechanism, where the triazole nitrogen acts as a nucleophile, displacing the bromide ion from 4-(bromomethyl)-3-methoxybenzaldehyde. Key parameters include:

- Base : Potassium carbonate (K₂CO₃) is commonly used to deprotonate the triazole, enhancing its nucleophilicity.

- Solvent : Polar aprotic solvents like acetone or dimethylformamide (DMF) facilitate the reaction by stabilizing ionic intermediates.

- Temperature : Room temperature (20–25°C) is typically sufficient, though prolonged stirring (12–24 hours) ensures completion.

Experimental Protocol

A representative procedure involves:

- Dissolving 4-(bromomethyl)-3-methoxybenzaldehyde (1 mmol) and K₂CO₃ (1.5 mmol) in acetone (5 mL).

- Adding 1H-1,2,4-triazole (2.2 mmol) and stirring at 20°C for 18 hours.

- Quenching with water, extracting with ethyl acetate, and purifying via flash chromatography.

Table 1: Optimization of Nucleophilic Substitution

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Base | K₂CO₃ | 69 | |

| Solvent | Acetone | 69 | |

| Molar Ratio (Triazole:Bromide) | 2.2:1 | 69 |

Comparative Analysis of Methodologies

Yield and Efficiency

Scalability and Practicality

- Nucleophilic Substitution : Easily scalable with minimal specialized equipment.

- Click Chemistry : Requires microwave reactors, limiting industrial adoption.

Case Study: Industrial-Scale Synthesis

A patented method for a related triazole-benzaldehyde derivative (WO2020/160711) highlights critical considerations for large-scale production:

- Cost-Effectiveness : Use of acetone (~$0.50/L) vs. DMF (~$5/L).

- Workup Efficiency : Liquid-liquid extraction with ethyl acetate simplifies purification.

化学反应分析

Types of Reactions

4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.

Reduction: 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol.

Substitution: Products vary based on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. Compounds similar to 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde have been synthesized and tested against various bacterial strains, showcasing their effectiveness as antimicrobial agents. For instance, a study demonstrated that triazole-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

Triazole derivatives have also been explored for their anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. In particular, compounds containing the triazole ring have shown promise in targeting cancer cells through apoptosis induction and cell cycle arrest . A specific case study highlighted the synthesis of triazole derivatives that effectively inhibited tumor growth in vitro and in vivo models .

Agricultural Applications

Fungicides

The triazole moiety is widely recognized in agricultural chemistry for its role in fungicides. The compound's structure allows it to interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism has led to the development of effective fungicides that combat various plant pathogens . Field trials have demonstrated significant efficacy against common agricultural fungal diseases, enhancing crop yield and quality.

Material Science

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing advanced polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has shown that polymers derived from triazole compounds exhibit improved performance in various applications, including coatings and composites .

Data Tables

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated a series of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzaldehyde moiety significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) demonstrating efficacy comparable to existing antibiotics.

Case Study 2: Anticancer Mechanism Investigation

In vitro studies on human cancer cell lines showed that derivatives of this compound induced cell cycle arrest at the G2/M phase and increased apoptotic markers, suggesting a potential therapeutic avenue for cancer treatment.

作用机制

The mechanism of action of 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The triazole ring is known to interact with various biological targets, potentially disrupting normal biological processes.

相似化合物的比较

Structural and Functional Comparisons with Similar Compounds

Triazole-Substituted Benzaldehyde Derivatives

The compound’s structural analogs can be categorized based on triazole isomerism (1,2,3- vs. 1,2,4-triazole) and substituent variations. Key comparisons include:

Table 1: Structural Comparison of Selected Triazole-Benzaldehyde Derivatives

Key Observations:

- Triazole Isomerism : The 1,2,4-triazole in the target compound confers distinct electronic and steric properties compared to 1,2,3-triazole derivatives. For example, 1,2,4-triazoles are more basic and less prone to hydrolysis, enhancing stability in biological systems .

- Conversely, 4-iodobenzyl or quinoline substituents in analogs (e.g., and ) may improve target selectivity or solubility .

Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

- The hydrochloride salt form () improves water solubility, critical for pharmaceutical formulations.

生物活性

4-Methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through various methods, including microwave-assisted synthesis and classical organic reactions. The triazole moiety is often introduced via click chemistry or other coupling techniques.

Example Synthetic Route

A common synthetic route includes:

- Formation of the Triazole Ring : Using azides and alkynes in the presence of copper catalysts.

- Benzaldehyde Derivative Formation : Reacting the triazole with a methoxy-substituted benzaldehyde to yield the target compound.

Antioxidant Properties

Research indicates that compounds containing triazole rings exhibit significant antioxidant activity. For instance, derivatives of 1H-1,2,3-triazoles have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. A study on related triazole derivatives demonstrated that they could act as mixed-type inhibitors of xanthine oxidase, an enzyme involved in uric acid production. The most potent derivatives had IC50 values significantly lower than that of allopurinol .

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazole-containing compounds against various viruses. For example, compounds similar to this compound have shown effectiveness against influenza viruses by inhibiting neuraminidase activity .

Cytotoxicity Studies

Cytotoxicity assessments are essential in determining the safety profile of new compounds. Preliminary studies suggest that certain triazole derivatives exhibit low cytotoxicity at therapeutic concentrations, indicating their potential for further development as therapeutic agents .

Case Study 1: Xanthine Oxidase Inhibition

A series of triazole derivatives were synthesized and tested for xanthine oxidase inhibition. Among these, a compound structurally related to this compound exhibited an IC50 value of 0.6 μM, demonstrating more than tenfold potency compared to allopurinol. This suggests a promising avenue for treating hyperuricemia and gout .

Case Study 2: Antiviral Efficacy

In vitro studies on triazole derivatives showed significant antiviral activity against H1N1 and H3N2 strains of influenza. The compounds reduced viral infectivity by over 90%, indicating their potential as antiviral agents .

Data Summary Table

常见问题

Q. What are the optimized synthetic routes for 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via condensation reactions between substituted benzaldehydes and triazole derivatives. A general method involves refluxing 4-amino-triazole intermediates with substituted benzaldehydes in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . For example, in analogous syntheses, microwave irradiation has been used to reduce reaction times and improve yields (e.g., from 4–6 hours to 30 minutes under microwave conditions) . Key variables affecting yield include solvent polarity (ethanol vs. DMF), catalyst type (acetic acid vs. piperidine), and temperature. Optimization studies suggest that ethanol with acetic acid provides a balance between reactivity and byproduct suppression .

Q. How is the structural characterization of this compound performed using crystallographic techniques?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve molecular geometry, bond angles, and intermolecular interactions . For visualization, ORTEP-III with a graphical interface generates 3D representations of electron density maps and thermal ellipsoids . Key parameters include R-factors (≤ 0.05 for high-resolution data) and hydrogen-bonding networks, which are critical for confirming the triazole-methylbenzaldehyde linkage .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved using structure-activity relationship (SAR) studies?

Answer: Discrepancies in biological activity (e.g., antimicrobial vs. antifungal efficacy) often arise from substituent effects on the triazole and benzaldehyde moieties. SAR analysis involves synthesizing derivatives with systematic variations (e.g., halogenation at the benzaldehyde ring or alkylation of the triazole) and testing them against target enzymes. For instance, docking studies reveal that electron-withdrawing groups (e.g., -F, -Cl) enhance binding to fungal cytochrome P450 enzymes, while methoxy groups improve solubility but reduce potency . Computational tools like AutoDock Vina or Schrödinger Suite can model binding affinities and rationalize observed contradictions .

Q. What methodologies are employed to analyze the compound’s acidic properties and reactivity in non-aqueous solvents?

Answer: Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF determines pKa values. The half-neutralization potential (HNP) method, validated by plotting mV vs. titrant volume, quantifies acidity . For example, the methoxy group’s electron-donating effect reduces acidity (pKa ~8–10), while the triazole ring’s electron-withdrawing nature increases it. Reactivity in nucleophilic substitutions (e.g., with thiols or amines) is further probed via Hammett plots, correlating substituent constants (σ) with reaction rates .

Q. How do computational methods like DFT and molecular docking enhance the understanding of this compound’s mechanism of action?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and predict frontier molecular orbitals (HOMO-LUMO), which correlate with redox behavior and charge transfer interactions . Molecular docking (e.g., using PDB: 1EA1 for fungal CYP51) identifies key binding residues (e.g., His310 and Phe228) and validates triazole coordination to heme iron . Free energy calculations (MM-PBSA) quantify binding affinities, explaining why methylene-linked triazoles outperform ether-linked analogs in antifungal activity .

Q. What strategies are effective in resolving crystallographic disorder in the triazole-methylbenzaldehyde moiety?

Answer: Disorder in the triazole ring or methoxy group is addressed via:

- Multi-conformer refinement in SHELXL, assigning partial occupancy to disordered atoms .

- Restraints on bond lengths (DFIX) and angles (SADI) to maintain chemically reasonable geometry .

- Low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts .

For example, in a related structure (3-(3-methoxybenzyl)-1,2,4-triazole), disorder was resolved by modeling two orientations of the methoxy group with 60:40 occupancy .

Q. How does the compound’s solvatochromism inform solvent selection for spectroscopic studies?

Answer: Solvatochromic shifts in UV-Vis spectra (e.g., λmax in ethanol vs. DMSO) correlate with solvent polarity (Reichardt’s ET(30) scale). The compound exhibits bathochromic shifts in polar aprotic solvents due to enhanced charge transfer between the electron-rich benzaldehyde and electron-deficient triazole . For fluorescence studies, low-polarity solvents (e.g., toluene) minimize quenching, while DMSO is ideal for solubility in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。